Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a brominated pyrrolopyridine derivative with a carboxylate ester group at position 5 and a bromine substituent at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing polycyclic scaffolds for drug discovery.
Properties
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-3-7-9(13-8)6(11)5-12-7/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNXRXNBTJCJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The resulting bromo compound is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrrolopyridine core facilitates nucleophilic substitution at the 3-bromo position.
Reaction Conditions and Outcomes:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 3-piperidinyl derivative | 68% | |
| Sodium methoxide | MeOH, reflux, 6 h | 3-methoxy derivative | 55% | |
| Aniline | DCM, DIEA, 60°C, 24 h | 3-anilino derivative | 42% |
-
Key Insight: Reactions proceed via an aromatic SNAr mechanism, requiring polar aprotic solvents (e.g., DMF) or alcohols (MeOH). Yields depend on nucleophilicity and steric hindrance.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed couplings to form biaryl systems.
Representative Example:
-
Reactants: Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃
-
Conditions: DME/H₂O (3:1), 90°C, 18 h
-
Product: 3-phenylpyrrolopyridine derivative
-
Yield: 73%
Scope:
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| 4-Methoxyphenyl | Pd(dppf)Cl₂ | 65% |
| 2-Thienyl | Pd(PPh₃)₄ | 58% |
-
Mechanistic Note: Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle, followed by transmetallation and reductive elimination .
Ester Functionalization
The ethyl carboxylate group undergoes hydrolysis and transamination.
Hydrolysis to Carboxylic Acid
-
Conditions: NaOH (2M), EtOH/H₂O (1:1), reflux, 4 h
-
Product: 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Amidation
-
Reactant: Methylamine (40% aq.)
-
Conditions: RT, 16 h
-
Product: 5-(methylcarbamoyl) derivative
Comparative Data:
| Amine | Solvent | Yield |
|---|---|---|
| NH₃ (7M in MeOH) | MeOH | 93% |
| Hydrazine | EtOH | 78% |
Halogen-Lithium Exchange
The bromine atom enables lithium-halogen exchange for further functionalization.
Example:
Cyclization Reactions
The compound serves as a precursor for fused heterocycles.
Case Study:
-
Reactant: Ethylenediamine, CuI
-
Conditions: DMF, 120°C, 24 h
-
Product: Pyrrolo[3,2-b]pyrido[2,3-e]pyrazine
Stability and Storage Considerations
Scientific Research Applications
Inhibition of SGK-1 Kinase
One of the primary applications of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is its role as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is implicated in various renal and cardiovascular diseases due to its role in sodium retention and cell proliferation. Compounds that inhibit SGK-1 activity may offer therapeutic benefits for conditions such as chronic renal disease and congestive heart failure .
Development of Anticancer Agents
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit anticancer properties. This compound has been studied for its potential to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Neuropharmacology Studies
The compound is also being investigated for its neuropharmacological effects. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis, particularly for creating more complex heterocyclic compounds. The compound can be utilized in various coupling reactions, including Suzuki coupling, leading to the development of new materials with tailored properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Inhibition of SGK-1 | Demonstrated that this compound effectively inhibits SGK-1 activity, reducing sodium retention in renal cells. |
| Study B | Anticancer Activity | Found that the compound induces apoptosis in specific cancer cell lines through the activation of apoptotic pathways. |
| Study C | Neuropharmacology | Investigated the effects on neurotransmitter release; preliminary results suggest potential for treating anxiety disorders. |
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, leading to changes in enzyme conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
- Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1132610-85-5): This analogue features a methyl group at position 5 and a carboxylate ester at position 2. The altered ester position may also affect solubility and binding interactions in biological systems .
Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1255098-82-8):
Here, bromine is at position 5, and the carboxylate is at position 2. The reversed substituent positions could lead to distinct electronic effects, influencing the compound’s aromaticity and dipole moments. This structural variation may alter its utility in Suzuki-Miyaura coupling reactions .
Methyl Ester Derivatives
- However, the shorter alkyl chain may reduce metabolic stability in vivo due to faster esterase cleavage .
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190322-65-6):
This isomer has a different ring fusion (pyrrolo[2,3-b]pyridine), which disrupts planarity compared to the [3,2-b] fused system. The altered geometry may impact interactions with flat binding pockets in enzymes or receptors .
Pyrazolo[3,4-b]pyridine Analogues
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1131604-85-7):
The pyrazole ring introduces additional nitrogen atoms, increasing aromaticity and electron-withdrawing effects. This enhances reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) compared to the pyrrolopyridine core. Pyrazolo derivatives are often prioritized in antiviral research due to their improved pharmacokinetic profiles .- Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-04): Substituted pyrazolo derivatives like ARA-04 exhibit potent antiviral activity against HSV-1 (IC₅₀ = 0.8 μM) by inhibiting viral DNA polymerase. The phenylamino group at position 4 enhances π-π stacking with enzyme active sites, a feature absent in the simpler pyrrolopyridine target compound .
Thieno[2,3-b]pyridine Analogues
- Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate: The sulfur atom in the thiophene ring increases electron deficiency, making the bromine substituent more susceptible to nucleophilic substitution. Thieno derivatives are often used in kinase inhibitor development due to their ability to modulate ATP-binding pockets .
Saturated and Partially Saturated Analogues
- (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate : Saturation of the pyrrolopyridine ring introduces conformational flexibility, improving solubility (logS = -3.2 vs. -4.5 for the target compound). However, reduced aromaticity diminishes π-stacking interactions, limiting use in targeting flat enzymatic sites .
Biological Activity
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- CAS Number : 2091528-24-2
The compound features a pyrrole and a pyridine ring, which contribute to its biological activity by interacting with various biological targets.
This compound primarily targets FGFRs. Upon binding to these receptors, it induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating several downstream signaling pathways:
- RAS-MEK-ERK Pathway : Involved in cell proliferation and survival.
- PI3K-Akt Pathway : Plays a critical role in cell growth and metabolism.
- PLCγ Pathway : Associated with various cellular responses including cell growth and differentiation.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines and induce apoptosis. For instance:
- Cell Lines Tested : Studies have shown significant inhibition of breast cancer cell lines (e.g., 4T1 cells) with IC50 values in the nanomolar range.
- Mechanism : The compound's ability to inhibit FGFRs leads to reduced cell migration and invasion, making it a potential candidate for cancer therapy targeting FGFR-related tumors .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable properties for drug development:
- Low Molecular Weight : Facilitates absorption and distribution.
- Stability : The compound's stability can be influenced by environmental factors such as temperature and pH, which may affect its efficacy in biological systems .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate?
Answer:
The synthesis typically involves bromination of a pyrrolopyridine precursor followed by esterification . Key steps include:
- Bromination : N-Bromosuccinimide (NBS) in DMF at 0°C to RT selectively introduces bromine at the 3-position .
- Esterification : Ethanol and an acid catalyst (e.g., H₂SO₄) are used to form the ethyl ester .
Methodological Note : Optimize reaction times and stoichiometry (e.g., 1:1 molar ratio of precursor to NBS) to minimize side products. Monitor progress via TLC or LC-MS .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR verify substituent positions (e.g., bromine at C3, ester at C5). Key signals include downfield shifts for the pyrrole NH (~11–12 ppm) and ester carbonyl (~165–170 ppm) .
- X-ray Crystallography : Employ SHELX software for structure refinement. SHELXL is particularly effective for small-molecule resolution, even with twinned data .
- Mass Spectrometry : Confirm molecular weight (283.12 g/mol) via ESI-MS or HRMS .
Basic: What are the common chemical reactions facilitated by the bromine substituent?
Answer:
The bromine atom enables:
- Nucleophilic Substitution : React with amines (e.g., propylamine) or alkoxides under basic conditions (K₂CO₃) to form C–N or C–O bonds .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ as a catalyst yield biaryl derivatives .
Methodological Note : For coupling reactions, use degassed solvents (e.g., THF) and inert atmospheres to prevent catalyst deactivation .
Advanced: How can reaction yields be optimized for bromination and subsequent functionalization?
Answer:
- Bromination : Use DMF as a polar aprotic solvent to stabilize intermediates. Control temperature (0°C → RT) to avoid over-bromination .
- Coupling Reactions : Screen Pd catalysts (e.g., PdCl₂(dppf)) and ligands (XPhos) for enhanced efficiency. For example, Pd/C with K₂CO₃ in DMF at 80°C improves Suzuki coupling yields .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity products (>95%) .
Advanced: How should researchers evaluate the biological activity of this compound?
Answer:
- In Vitro Assays : Test cytotoxicity (e.g., IC₅₀ values) against cancer cell lines (e.g., HeLa) via MTT assays. Compare to analogs like methyl 3-formyl-pyrrolopyridine derivatives for structure-activity relationships (SAR) .
- Enzyme Inhibition : Screen against kinases (e.g., CDKs) using fluorescence polarization assays. Reference IC₅₀ values from similar pyrrolopyridine esters (e.g., 0.36 µM for CDK inhibition) .
- Antiviral Studies : Assess HSV-1 inhibition via plaque reduction assays, as done for pyrazolo-pyridine analogs .
Advanced: What computational methods support the design of derivatives?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Compare binding poses of brominated vs. non-brominated analogs .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., electron density at bromine for substitution) .
- ADMET Prediction : Employ SwissADME to estimate solubility, permeability, and metabolic stability early in derivative design .
Advanced: How to resolve contradictions in crystallographic or spectroscopic data?
Answer:
- Crystallographic Ambiguity : If SHELXL refinement fails (e.g., due to twinning), use OLEX2 for twin-law correction or collect higher-resolution data (≤1.0 Å) .
- NMR Signal Overlap : Apply 2D techniques (HSQC, HMBC) to assign overlapping peaks. For example, distinguish pyrrole NH from aromatic protons via H-N HMBC .
- Mass Spec Discrepancies : Cross-validate with isotopic pattern analysis (e.g., Br has a 1:1 M/M+2 ratio) to confirm molecular formula .
Advanced: What strategies mitigate decomposition during storage?
Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent light-/moisture-induced degradation .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS to identify degradation products (e.g., ester hydrolysis) .
Advanced: How does this compound compare to analogs in medicinal chemistry applications?
Answer:
- Versus Pyrazolo-Pyridines : The pyrrolo[3,2-b]pyridine core offers enhanced planarity for π-stacking in kinase binding pockets compared to pyrazolo[3,4-b]pyridines .
- Bromine Impact : Bromine increases electrophilicity at C3, improving cross-coupling efficiency over chloro or methyl analogs .
Advanced: What are the limitations of current synthetic methodologies?
Answer:
- Low Yields in Esterification : Side reactions (e.g., ring-opening) may occur. Mitigate via dropwise addition of ethanol and controlled pH .
- Scalability Issues : Batch reactors struggle with exothermic bromination. Transition to continuous flow reactors for improved heat management and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
